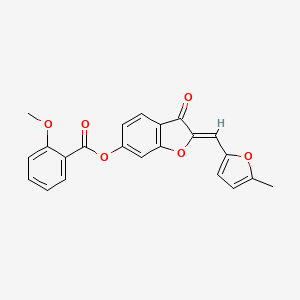

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Description

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-13-7-8-14(26-13)12-20-21(23)16-10-9-15(11-19(16)28-20)27-22(24)17-5-3-4-6-18(17)25-2/h3-12H,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRHPWKSCPDMI-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Benzofuran Moiety: The benzofuran ring is often synthesized via the cyclization of ortho-hydroxyaryl ketones.

Aldol Condensation: The furan and benzofuran intermediates are then subjected to aldol condensation to form the (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran intermediate.

Esterification: Finally, the intermediate is esterified with 2-methoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of benzofuran derivatives modified at the 2- and 6-positions. Key structural analogs include:

Key Comparative Insights

Substituent Effects on Molecular Weight: Bromination (e.g., in ) increases molecular weight by ~47 g/mol compared to the non-halogenated parent compound. Methoxy groups (e.g., 2,6-dimethoxy in ) add minimal mass but enhance steric hindrance and lipophilicity.

Functional Group Impact: Esters: The 2-methoxybenzoate ester in the target compound offers moderate polarity, whereas methanesulfonate () introduces higher hydrophilicity.

Synthetic Routes :

- Brominated analogs (e.g., ) may utilize bromination agents like N-bromosuccinimide (NBS) in DMF, as described in .

- Dimethoxy-substituted derivatives () likely require selective protection/deprotection strategies to install multiple methoxy groups.

Notes on Comparative Analysis

- Limitations : The evidence lacks quantitative data on solubility, stability, or biological activity, necessitating further experimental validation.

- Synthetic Challenges : Installing multiple methoxy groups (e.g., in ) may require stringent reaction conditions to avoid side reactions .

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a complex organic compound with potential biological activities. Its structure features a benzofuran core, which is linked to various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula: C22H16O6

- Molecular Weight: 376.364 g/mol

The structure includes:

- A benzofuran backbone.

- A 5-methylfuran moiety.

- A methoxybenzoate group.

These structural features suggest potential interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Anticancer Properties

Research indicates that compounds similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated anticancer activity. For instance, studies on benzofuran derivatives have shown selective inhibition of cancer cell growth. A notable study revealed that certain copper complexes bridged with benzofuran derivatives inhibited the growth of human myeloid leukemia cells by 60 to 90% at specific concentrations . This suggests that the benzofuran structure may enhance the anticancer properties of related compounds.

Antioxidant Activity

The presence of furan and benzofuran rings in the compound may confer antioxidant properties. Compounds containing these moieties have been shown to scavenge free radicals effectively, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders .

The biological activity of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor growth or metabolic pathways.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways: By interacting with various cellular signaling pathways, this compound may alter gene expression related to cell proliferation and survival.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various benzofuran derivatives, including those structurally related to our compound. The results indicated that these compounds could induce apoptosis in cancer cell lines, suggesting a promising avenue for further research into their use as chemotherapeutic agents .

Antioxidant Efficacy Assessment

Another research effort focused on assessing the antioxidant capacity of furan-containing compounds. The study utilized various assays (DPPH, ABTS) to measure free radical scavenging activity. Results demonstrated that compounds with furan rings exhibited significant antioxidant activity compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.